![molecular formula C14H17NO4 B14605058 N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine CAS No. 60538-78-5](/img/structure/B14605058.png)
N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of a cyclobutyloxycarbonyl group attached to the nitrogen atom of L-phenylalanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine using a cyclobutyloxycarbonyl (Cboc) group. This can be achieved through the reaction of L-phenylalanine with cyclobutyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction parameters and reducing the reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The cyclobutyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific reaction conditions, such as the use of palladium catalysts in hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in protein modification and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mécanisme D'action
The mechanism of action of N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine involves its interaction with specific molecular targets. The cyclobutyloxycarbonyl group can protect the amino group of L-phenylalanine, allowing it to participate in selective reactions. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyloxycarbonyl-L-phenylalanine: Similar in structure but with a benzyloxycarbonyl group instead of a cyclobutyloxycarbonyl group.
N-tert-Butyloxycarbonyl-L-phenylalanine: Contains a tert-butyloxycarbonyl group, offering different steric and electronic properties.
Uniqueness
N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine is unique due to the presence of the cyclobutyloxycarbonyl group, which provides distinct steric and electronic characteristics. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
60538-78-5 |
|---|---|
Formule moléculaire |
C14H17NO4 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
(2S)-2-(cyclobutyloxycarbonylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H17NO4/c16-13(17)12(9-10-5-2-1-3-6-10)15-14(18)19-11-7-4-8-11/h1-3,5-6,11-12H,4,7-9H2,(H,15,18)(H,16,17)/t12-/m0/s1 |
Clé InChI |
YZSGWFPUYPRDBP-LBPRGKRZSA-N |
SMILES isomérique |
C1CC(C1)OC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
SMILES canonique |
C1CC(C1)OC(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Phenylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14604985.png)

![Methyl 5-[2-(2-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14605003.png)
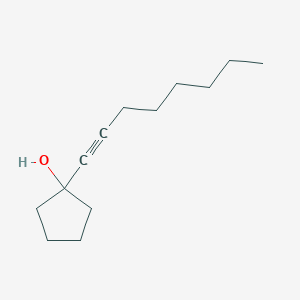
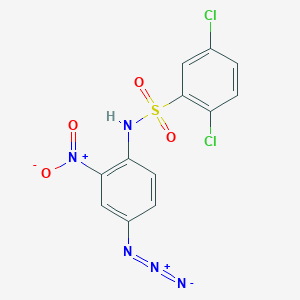
![4-[(Diphosphonomethyl)amino]benzoic acid](/img/structure/B14605027.png)
![3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14605029.png)
![3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane](/img/structure/B14605030.png)
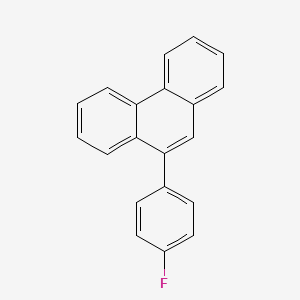

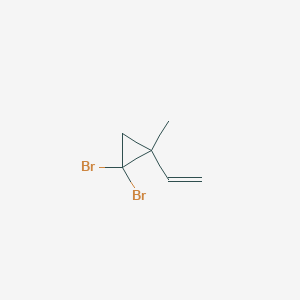
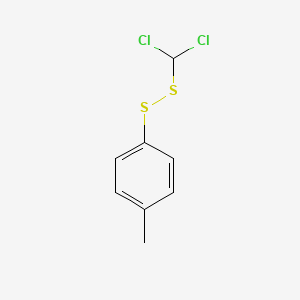
![1-[4-(Dimethylamino)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14605068.png)

